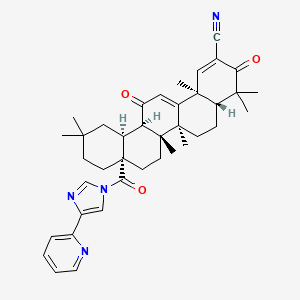

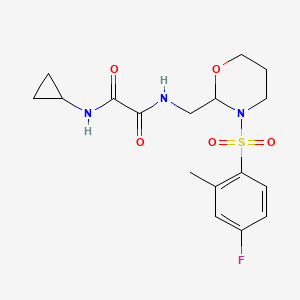

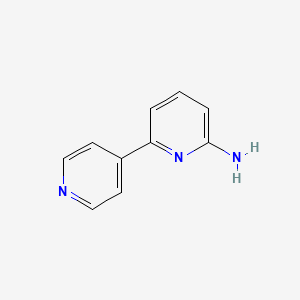

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving “N-(4-ethoxyphenyl)quinoline-2-carbothioamide”. Quinoline compounds, in general, exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. The related compound “N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” has a molecular formula of C23H24N2O2 and a molecular weight of 360.4 g/mol .Applications De Recherche Scientifique

Antimicrobial Activities

Research has explored quinoline derivatives, including compounds similar to N-(4-ethoxyphenyl)quinoline-2-carbothioamide, for their antimicrobial properties. For instance, studies on novel quinoline derivatives have demonstrated significant antimicrobial activities against various strains of micro-organisms, highlighting their potential as antimicrobial agents (Patel, Patel, & Chikhalia, 2018). Such research underscores the role of quinoline derivatives in the development of new antimicrobial drugs, providing a foundation for further exploration of this compound in similar contexts.

Corrosion Inhibition

Quinoline derivatives are also investigated for their corrosion inhibition properties. A study on novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums has shown that these compounds can offer significant protection against corrosion, with some derivatives achieving high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016). This suggests the potential application of this compound in corrosion prevention, especially in industries where steel is a primary construction material.

Immunomodulating Activities

Quinoline-3-carbothioamides and related compounds have been identified as novel immunomodulating agents. Optimal compounds in this category have shown to inhibit T-cell independent antibody production in mice, indicating potential applications in treating autoimmune diseases and managing immune response (Tojo et al., 2002). This compound, with its structural similarities, may hold promise for immunomodulatory therapies.

Cancer Drug Discovery

Quinolines are recognized for their anticancer activities, with certain quinoline-based compounds showing effectiveness against various cancer types. The synthetic versatility of quinoline allows for the generation of diverse derivatives, expanding the scope of anticancer research (Solomon & Lee, 2011). Given this, this compound could be explored further as a potential scaffold for developing new anticancer agents.

Mécanisme D'action

Target of Action

N-(4-ethoxyphenyl)quinoline-2-carbothioamide is a derivative of quinoline , a heterocyclic compound that has been widely used in the field of medicinal chemistry Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their versatile applications in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple biological targets

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological and pharmaceutical activities . The specific effects of this compound would require further investigation.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFJBXCNOUNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)